ERD-308 is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [] It functions as a potent and selective degrader of estrogen receptor α (ERα). [, ] ERD-308 has garnered significant attention in the field of scientific research, particularly in the development of novel therapeutic strategies for estrogen receptor-positive (ER+) breast cancer. [, ]
ERD-308 operates via the PROTAC mechanism, which involves the targeted degradation of proteins. [] It works by inducing the interaction between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. [, ] This mechanism of action allows ERD-308 to achieve a more complete degradation of ERα compared to selective estrogen receptor degraders (SERDs) like fulvestrant. []
The primary application of ERD-308 is in scientific research focused on developing novel therapies for ER+ breast cancer. [, ] Preclinical studies have shown:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6